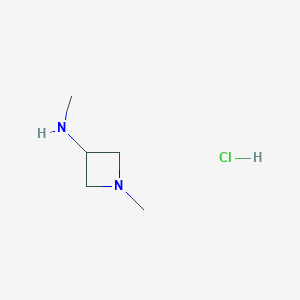

N,1-dimethylazetidin-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,1-dimethylazetidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2 and its molecular weight is 136.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N,1-Dimethylazetidin-3-amine hydrochloride is an organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its azetidine ring structure, which contributes to its unique chemical properties. The compound's molecular formula is C5H12ClN, with a molecular weight of approximately 137.61 g/mol. Its hydrochloride form enhances solubility and stability in biological systems, making it suitable for various applications in research and medicine.

The mechanism of action for this compound involves its interaction with specific molecular targets. The azetidine ring's inherent strain allows it to participate in reactive processes, including ring-opening reactions that modify biological molecules. The dimethylamine group can engage in hydrogen bonding and other interactions, influencing its reactivity and binding properties. Studies have shown that the compound acts as a ligand for various receptors and enzymes, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties :

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Its potential as an antimicrobial agent positions it as a candidate for further exploration in drug development.

CNS Activity :

Investigations into the compound's effects on the central nervous system (CNS) reveal promising results for developing treatments targeting neurological disorders. Preliminary studies suggest potential neuroprotective effects, although further research is needed to elucidate these mechanisms .

Enzyme Inhibition :

this compound has shown promise as an inhibitor of specific enzymes involved in biochemical pathways. Notably, it has been identified as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition could have implications for treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| N,N-Dimethylazetidin-3-amine dihydrochloride | Contains two hydrochloric acid molecules; similar core |

| N-Ethyl-N-methylazetidin-3-amine | Ethyl group alters biological activity |

| 1-Isopropylazetidin-3-amine dihydrochloride | Isopropyl substitution affects pharmacokinetics |

N,N-Dimethylazetidin-3-amine hydrochloride's unique structural configuration imparts distinct chemical and biological properties compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Efficacy : A study published in 2024 evaluated the antimicrobial efficacy of the compound against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent.

- CNS Effects : Research conducted on animal models demonstrated that administration of the compound resulted in reduced anxiety-like behaviors, indicating possible anxiolytic properties. The study highlighted the need for further exploration into its CNS effects.

- Enzyme Inhibition Studies : A detailed analysis showed that this compound effectively inhibited AChE activity in vitro at micromolar concentrations. This finding supports its potential application in treating neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Chemistry

N,1-dimethylazetidin-3-amine hydrochloride is utilized as a building block in synthesizing various heterocyclic compounds. Its unique structural properties allow for diverse chemical transformations, including:

- Substitution Reactions : This compound can undergo nucleophilic substitutions due to its amine group.

- Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Basic conditions |

| Oxidation | Hydrogen peroxide, potassium permanganate | Varies |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |

Biological Activities

Research has indicated that this compound exhibits notable biological activities:

-

Antimicrobial Properties : In vitro studies show effectiveness against various bacterial strains, suggesting potential use in antibiotic development.

- Case Study : A series of antimicrobial tests revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, particularly resistant strains.

-

Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from degeneration in models related to neurodegenerative diseases like Alzheimer's and Parkinson's.

- Case Study : In experiments assessing neuroprotective activity, it significantly reduced neuronal cell death induced by glutamate toxicity through modulation of oxidative stress pathways.

Eigenschaften

IUPAC Name |

N,1-dimethylazetidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-6-5-3-7(2)4-5;/h5-6H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWSJNNUKSOWSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673744 |

Source

|

| Record name | N,1-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321890-38-4 |

Source

|

| Record name | N,1-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.